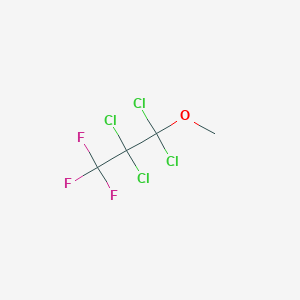
1,1,2,2-Tetrachloro-3,3,3-trifluoro-1-methoxypropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,2,2-Tetrachloro-3,3,3-trifluoro-1-methoxypropane is an organofluorine compound with the molecular formula C3HCl4F3O. This compound is characterized by the presence of both chlorine and fluorine atoms, making it a halogenated organic compound. It is used in various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 1,1,2,2-Tetrachloro-3,3,3-trifluoro-1-methoxypropane typically involves the halogenation of a suitable precursor. One common method involves the reaction of a methoxypropane derivative with chlorine and fluorine sources under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the halogenation process. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
1,1,2,2-Tetrachloro-3,3,3-trifluoro-1-methoxypropane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other halogens or functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: In the presence of water or aqueous solutions, the compound can undergo hydrolysis to form corresponding alcohols and acids.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,1,2,2-Tetrachloro-3,3,3-trifluoro-1-methoxypropane has several scientific research applications:
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 1,1,2,2-Tetrachloro-3,3,3-trifluoro-1-methoxypropane involves its interaction with molecular targets such as enzymes and proteins. The halogen atoms in the compound can form strong bonds with these targets, leading to changes in their structure and function. The pathways involved in these interactions are complex and depend on the specific biological or chemical context.
Vergleich Mit ähnlichen Verbindungen
1,1,2,2-Tetrachloro-3,3,3-trifluoro-1-methoxypropane can be compared with other halogenated organic compounds such as:
1,1,3,3-Tetrachloro-1,2,2-trifluoropropane: Similar in structure but with different halogenation patterns.
2,2,3,3-Tetrachloro-1,1,1-trifluoropropane: Another halogenated compound with distinct properties.
1,1,2-Trichloro-1,2,2-trifluoroethane: A related compound with fewer chlorine atoms.
The uniqueness of this compound lies in its specific combination of chlorine, fluorine, and methoxy groups, which confer unique chemical and physical properties.
Eigenschaften
CAS-Nummer |
112331-99-4 |
|---|---|
Molekularformel |
C4H3Cl4F3O |
Molekulargewicht |
265.9 g/mol |
IUPAC-Name |
1,1,2,2-tetrachloro-3,3,3-trifluoro-1-methoxypropane |
InChI |
InChI=1S/C4H3Cl4F3O/c1-12-3(7,8)2(5,6)4(9,10)11/h1H3 |
InChI-Schlüssel |
ZYOLZDSIDVCFRU-UHFFFAOYSA-N |
Kanonische SMILES |
COC(C(C(F)(F)F)(Cl)Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2-Methylpentan-3-yl)sulfanyl]-2,4-dinitrobenzene](/img/structure/B14320186.png)
![4-amino-2-methylsulfanyl-4aH-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B14320191.png)
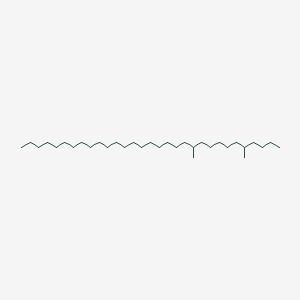
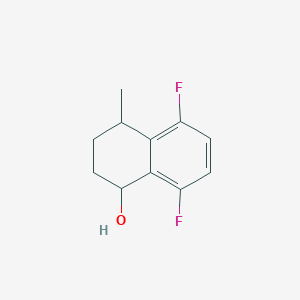
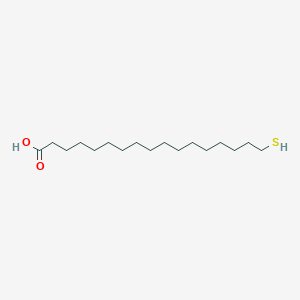
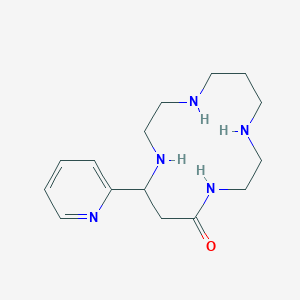
![(4-Chlorophenyl)[2-(2-hydroxyphenoxy)phenyl]methanone](/img/structure/B14320246.png)
![4-{[2-(Diphenylarsanyl)phenyl]methyl}benzonitrile](/img/structure/B14320252.png)

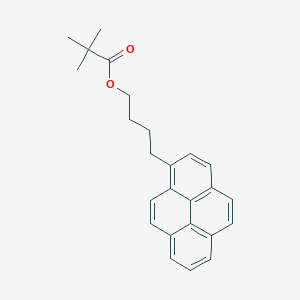
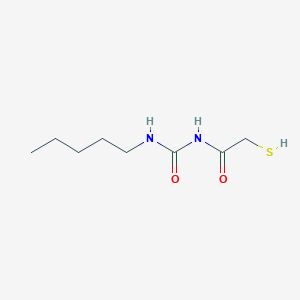
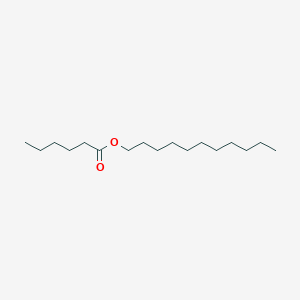
![1-(Methylselanyl)-2-{[2-(methylselanyl)ethyl]sulfanyl}ethane](/img/structure/B14320285.png)

